molecular formula C14H13N3 B1421568 2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine CAS No. 1242886-45-8

2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine

Cat. No. B1421568
M. Wt: 223.27 g/mol
InChI Key: WYTDBVDITGKMIG-UHFFFAOYSA-N
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Description

“2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

Synthesis and Development

  • Synthesis Techniques : A study detailed the synthesis of imidazo[1,2-a]pyridin-2-one derivatives, relevant to 2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine, using microwave irradiation in ethylene glycol, showcasing a convenient synthesis method for such compounds (Tu et al., 2007).

  • Advanced Synthesis Strategies : Research on copper-catalyzed tandem oxidative C–H amination/cyclizations offers insights into efficient synthesis methods for imidazo[1,2-a]pyridines, demonstrating significant advancements in chemical synthesis techniques (Pericherla et al., 2013).

  • Innovative Synthetic Routes : A novel tandem route for producing imidazo[1,2-a]pyridines was developed, involving the amination of aryl propargylic alcohols with 2-aminopyridines and subsequent intramolecular cycloisomerization (Liu et al., 2011).

Chemical Properties and Applications

  • Corrosion Inhibition : A study on a derivative of imidazo[1,2-a]pyridine highlighted its potential as a corrosion inhibitor for carbon steel in saline solutions, providing insights into industrial applications of these compounds (Kubba & Al-Joborry, 2020).

  • Optical Properties : Research into the synthesis and optical properties of polycyclic imidazo[1,2-a]pyridine analogs revealed their strong UV absorption and fluorescence, indicating potential applications in materials science and photonics (Kielesiński et al., 2015).

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines .

properties

IUPAC Name

2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-5-4-6-11(9-10)13-14(15)17-8-3-2-7-12(17)16-13/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTDBVDITGKMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N3C=CC=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 3
2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 5
2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine
Reactant of Route 6
2-(m-Tolyl)imidazo[1,2-a]pyridin-3-amine

Citations

For This Compound
1
Citations
F Xu, Y Wang, X Xun, Y Huang, Z Jin… - The Journal of Organic …, 2019 - ACS Publications
An efficient and chemoselective C(sp 2 )–N bond cleavage of aromatic imidazo[1,2-a]pyridine molecules is developed. A broad scope of amide compounds such as α-ketoamides and N…
Number of citations: 11 pubs.acs.org

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